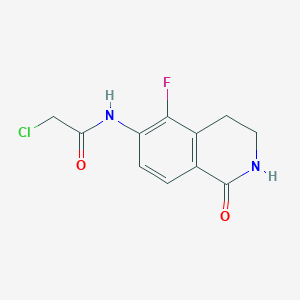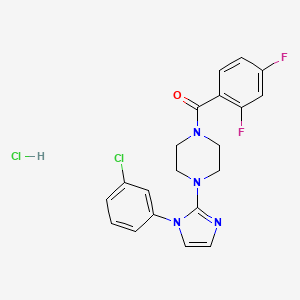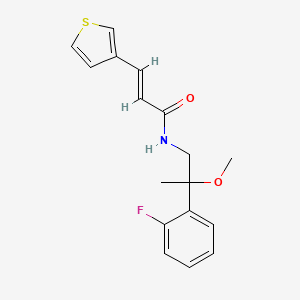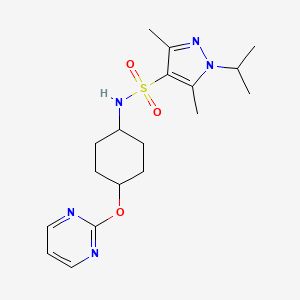![molecular formula C14H16FN3O4S B2863328 3-fluoro-4-methoxy-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide CAS No. 1797984-62-3](/img/structure/B2863328.png)
3-fluoro-4-methoxy-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-methoxy-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including a fluorine atom, a methoxy group, a tetrahydrofuran ring, and a pyrazole ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find use in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the core benzenesulfonamide structure, followed by the introduction of the fluorine and methoxy substituents. The pyrazole ring can be synthesized separately and then attached to the main structure. Common reagents used in these reactions include sulfonyl chlorides, fluorinating agents, and methoxylating agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-4-methoxy-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Mecanismo De Acción
The mechanism of action of 3-fluoro-4-methoxy-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide: Lacks the fluorine atom but shares a similar core structure.
3-fluoro-4-methoxybenzenesulfonamide: Lacks the pyrazole and tetrahydrofuran rings but contains the fluorine and methoxy groups.
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide: Lacks the fluorine and methoxy groups but retains the pyrazole and tetrahydrofuran rings.
Uniqueness
The uniqueness of 3-fluoro-4-methoxy-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, while the methoxy group and heterocyclic rings contribute to its overall reactivity and potential interactions with biological targets.
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-21-14-3-2-12(6-13(14)15)23(19,20)17-10-7-16-18(8-10)11-4-5-22-9-11/h2-3,6-8,11,17H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJHMYZTUFNMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B2863245.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2863246.png)

![3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2863251.png)


![2-chloro-N-[(3,5-difluorophenyl)methyl]acetamide](/img/structure/B2863258.png)

![3-(benzenesulfonyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide](/img/structure/B2863262.png)
![1-ethyl-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2863264.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2863266.png)


